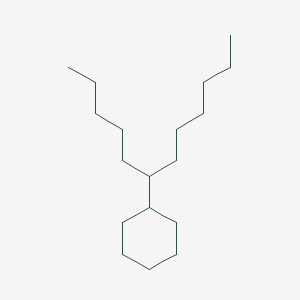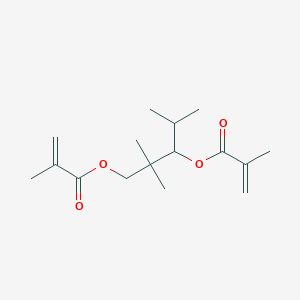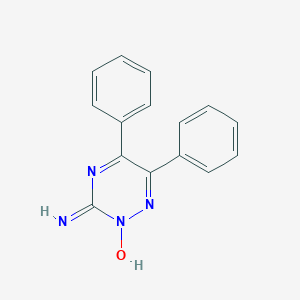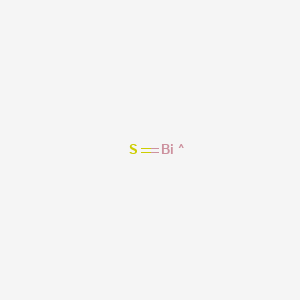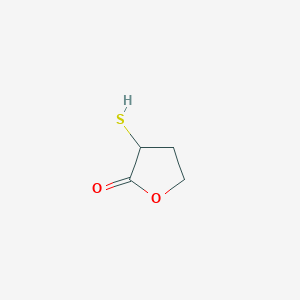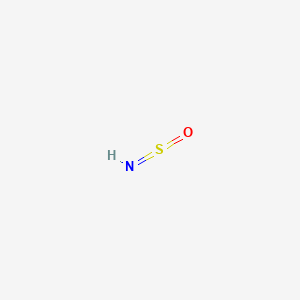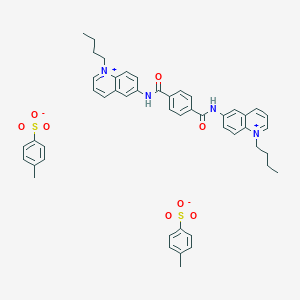
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and is a quaternary ammonium salt.
科学研究应用
BQCA has been extensively studied for its potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. In neuroscience, BQCA is used as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. BQCA has also been used in drug discovery as a lead compound for the development of new drugs that target the α7 nicotinic acetylcholine receptor. In nanotechnology, BQCA has been used as a building block for the synthesis of functionalized nanoparticles.
作用机制
BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor. When BQCA binds to the receptor, it causes a conformational change that results in the opening of the ion channel. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
生化和生理效应
BQCA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BQCA can enhance synaptic plasticity and improve cognitive function. BQCA has also been shown to have neuroprotective effects against oxidative stress and inflammation. In addition, BQCA has been shown to have anti-tumor activity in certain cancer cell lines.
实验室实验的优点和局限性
One of the major advantages of BQCA is its high selectivity for the α7 nicotinic acetylcholine receptor. This allows for more precise targeting of this receptor in experiments. However, one limitation of BQCA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of BQCA. One area of interest is the development of new drugs that target the α7 nicotinic acetylcholine receptor for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the use of BQCA as a building block for the synthesis of functionalized nanoparticles for various applications such as drug delivery and imaging. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BQCA and its potential applications in various fields.
Conclusion:
In conclusion, 6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate, or BQCA, is a synthetic compound with potential applications in various fields such as neuroscience, drug discovery, and nanotechnology. BQCA acts as a selective agonist for the α7 nicotinic acetylcholine receptor and has various biochemical and physiological effects. While BQCA has limitations for lab experiments, it has several advantages that make it a promising compound for future research.
合成方法
The synthesis of BQCA involves the reaction of 6,6'-dibromo-2,2'-biquinoline with 1,4-diaminobutane and subsequent reaction of the resulting intermediate with p-toluenesulfonyl chloride. This yields BQCA as a white solid with a melting point of 170-172°C.
属性
CAS 编号 |
14120-88-8 |
|---|---|
产品名称 |
6,6'-(p-Phenylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate |
分子式 |
C48H50N4O8S2 |
分子量 |
875.1 g/mol |
IUPAC 名称 |
1-N,4-N-bis(1-butylquinolin-1-ium-6-yl)benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H34N4O2.2C7H8O3S/c1-3-5-19-37-21-7-9-27-23-29(15-17-31(27)37)35-33(39)25-11-13-26(14-12-25)34(40)36-30-16-18-32-28(24-30)10-8-22-38(32)20-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-18,21-24H,3-6,19-20H2,1-2H3;2*2-5H,1H3,(H,8,9,10) |
InChI 键 |
OPYXKRYDFNCJTK-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
规范 SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)[N+](=CC=C5)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
同义词 |
is-(n-butyl)-N,N'-bis-(6-quinoyl)terephthalamide bis-(n-butyl)-QBQ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



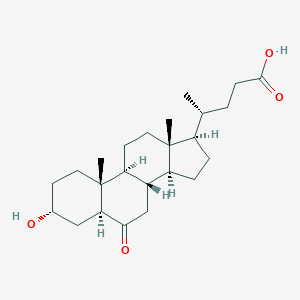
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
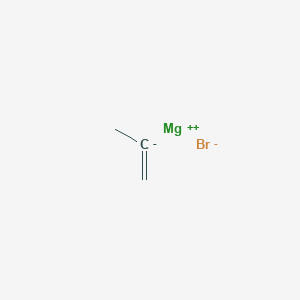
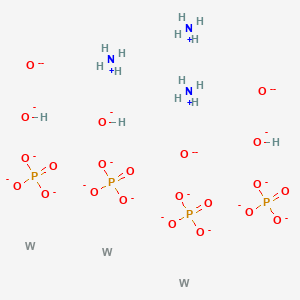
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)
